3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the cyclohexylsulfanyl groups.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differs in the position of the nitrogen atoms in the triazole ring.
Uniqueness
3,6-Bis{[2-(cyclohexylsulfanyl)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of cyclohexylsulfanyl groups, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C19H30N4S5 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
3,6-bis(2-cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H30N4S5/c1-3-7-15(8-4-1)24-11-13-26-17-20-21-18-23(17)22-19(28-18)27-14-12-25-16-9-5-2-6-10-16/h15-16H,1-14H2 |
InChI Key |
ZWHURLAODGMXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCSC2=NN=C3N2N=C(S3)SCCSC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.